1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride
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Description
1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on cyclopropane derivatives, including compounds related to 1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride, focuses on their synthesis and structural analysis. For instance, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized and their structures analyzed through X-ray crystallography, revealing Z-configuration of the cyclopropane rings and specific folding conformations (Cetina et al., 2004).
Medicinal Chemistry Applications
Cyclopropane-containing compounds have been recognized for their unique spatial and electronic features, offering high metabolic stability, which is vital in medicinal chemistry. Direct N-cyclopropylation methods have been developed for cyclic amides and azoles, highlighting the importance of cyclopropane in enhancing the efficacy of nitrogenated compounds in the pharmaceutical industry (Gagnon et al., 2007).
Insecticidal Activity
Certain cyclopropane derivatives have been identified to exhibit significant insecticidal activities. The substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids and their optical isomers have been synthesized and found to possess high degrees of insecticidal activity, demonstrating the potential of these compounds in agricultural applications (Nepomuceno et al., 2007).
Chemical Synthesis and Reactivity
The reactivity and synthesis of cyclopropane derivatives have been extensively studied, including the development of novel synthetic methods and the exploration of their reactions with various reagents. For example, the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one into hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions illustrates the synthetic versatility of these compounds (Goryaeva et al., 2020).
Properties
IUPAC Name |
1-methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-14(3-4-14)13(19)17-6-10-5-15-7-11(10)12-8-16-9-18(12)2;;/h8-11,15H,3-7H2,1-2H3,(H,17,19);2*1H/t10-,11+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSCQCPZSXEOI-IREPQIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NCC2CNCC2C3=CN=CN3C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)C(=O)NC[C@@H]2CNC[C@H]2C3=CN=CN3C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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